Compound Description: ASP3026 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor []. It is a 1,3,5-triazine derivative that demonstrated dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK [].
Compound Description: This compound is a bradykinin B1 receptor antagonist []. It incorporates a 4-methylpiperazin-1-yl substituent linked to a cyclohexyl ring, which further connects to an acetamide group through an ethoxy linker [].
Compound Description: CPPC is a colony-stimulating factor 1 receptor (CSF1R) antagonist investigated as a positron emission tomography (PET) radioligand for imaging neuroinflammation [, ].
Compound Description: This compound is a benzylidene-substituted dihydronaphthalenone derivative characterized by single-crystal X-ray diffraction []. The crystal structure revealed a triclinic system with space group P-1 and specific lattice parameters [].
Compound Description: This compound is a 1,3,4-oxadiazole-2-thiol derivative synthesized from methyl (4-methylpiperazin-1-yl)acetate via a multistep synthetic route []. The paper describes its use as a key intermediate for preparing various Mannich bases with potential biological activities [].
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat leukemia []. It exhibits specific inhibitory activity against tyrosine kinases, particularly BCR-ABL, and induces apoptosis in leukemia cells [].
Relevance: While Imatinib does not share direct structural similarities with 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide, the research paper highlights its crystal structure, specifically emphasizing its existence in freebase form []. This emphasizes the significance of studying different forms of drug molecules, including freebase and salt forms, as they can exhibit distinct physicochemical properties and biological activities.
8. 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives* Compound Description: These are a series of benzimidazole derivatives synthesized and evaluated for their urease inhibitory activity []. The compounds exhibited potent urease inhibition, surpassing the activity of standard inhibitors like thiourea and hydroxyurea [].* Relevance: These compounds, like 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide, contain the 4-methylpiperazin-1-yl moiety. The research paper highlights their potential as urease inhibitors, suggesting that exploring the biological activity of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide against urease could be valuable.
Compound Description: 4-4-ABSPFM is a novel organic compound investigated for its corrosion inhibition properties on mild steel in acidic environments []. Electrochemical and weight loss studies demonstrated its effectiveness in preventing mild steel corrosion [].
Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant []. It exhibits potent in vitro and in vivo activity against BCR-ABL driven cell lines, including those resistant to existing therapies [].
Compound Description: This compound is a potent, orally active cyclin-dependent kinase (CDK) inhibitor with promising activity against hematological malignancies []. It exhibits strong inhibitory activity against various CDK isoforms (CDK1, 2, 4, 8, and 9) and induces cell cycle arrest and apoptosis in cancer cells [].
Compound Description: PHA-848125 is a potent and orally available CDK inhibitor []. It exhibits potent antiproliferative activity against A2780 human ovarian carcinoma cells and shows good efficacy and tolerability in preclinical xenograft models [].
Compound Description: FN-1501 is a dual inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and CDKs []. It demonstrates potent inhibition of FLT3, CDK2, CDK4, and CDK6, with IC50 values in the nanomolar range [].
Compound Description: This is a series of reversible kinase inhibitors targeting both activating and resistance mutations of the epidermal growth factor receptor (EGFR) []. The compounds exhibited significant in vitro and in vivo antitumor potency against non-small cell lung cancer (NSCLC) cell lines [].
Compound Description: This compound is a potent pan-inhibitor of BCR-ABL kinase, including the T315I-resistant mutant []. It exhibits strong antiproliferative activities against CML cell lines and displays a good safety profile in preclinical studies [].
Compound Description: This compound is a furan-2-carbohydrazide derivative used as a starting material to synthesize novel Mannich bases [, ]. The synthesized compounds were evaluated for their antibacterial, antifungal, and antimicrobial activities [, ].
Compound Description: AZD4205 is a potent and selective JAK1 kinase inhibitor []. It exhibits good preclinical pharmacokinetics and shows enhanced antitumor activity in combination with other anticancer agents [].
Compound Description: These are a series of novel isatin derivatives designed as broad-spectrum antiviral agents []. The compounds demonstrated promising antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) [].
Compound Description: XHL-31 is a novel tyrosine kinase inhibitor with significant inhibitory activity against EGFR mutations, including T790M and C797S []. It demonstrates promising potential as a chemotherapeutic agent for various cancers, addressing the challenge of drug resistance [].
20. 2‐Methyl‐4‐(4‐methylpiperazin‐1‐yl)‐10H‐thieno[2,3‐b][1,5]benzodiazepine* Compound Description: This compound, olanzapine, is a thienobenzodiazepine derivative known for its antipsychotic properties [, ]. Crystallographic studies revealed its structural features, including the conformation of the thienobenzodiazepine ring system and the piperazine ring [, ].* Relevance: This compound shares the 4-methylpiperazin-1-yl substructure with 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide. While their therapeutic applications differ, understanding the structural properties and conformational preferences of compounds containing this substructure can provide insights for further development and modification.
21. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)* Compound Description: AZD0530 is a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor []. It exhibits potent inhibitory activity against both c-Src and Abl enzymes at low nanomolar concentrations and has shown promising results in preclinical cancer models [].* Relevance: This compound shares the 4-methylpiperazin-1-yl substructure with 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide. This shared moiety, often found in kinase inhibitors, suggests potential applications of the latter in similar therapeutic areas.
22. 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)* Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor []. It exhibits strong antiproliferative activity against cancer cell lines driven by BCR-ABL and c-KIT and has shown efficacy in xenograft mouse models [].* Relevance: This compound shares the 4-methylpiperazin-1-yl substructure with 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide. This highlights the versatility of this moiety in the development of kinase inhibitors with potential applications in treating various cancers, including those driven by BCR-ABL and c-KIT.
23. 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071)* Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isotypes []. It exhibits immunomodulatory activity by inhibiting early T cell activation and has been studied for its potential therapeutic applications in immune-related disorders [].* Relevance: AEB071 shares the 4-methylpiperazin-1-yl substructure with 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide. While their core structures and targeted kinases differ, the presence of this shared moiety and their respective biological activities suggest potential overlapping applications or mechanisms of action worth investigating.
24. Loxapine, Clozapine, and HUF-2046* Compound Description: These are structurally related rigid neuroleptic drugs with antipsychotic properties []. Crystallographic studies have revealed their similar conformations, with a consistent dihedral angle between the two benzene rings and a piperazine ring linked to the bicyclic system []. * Relevance: These compounds share the 4-methylpiperazin-1-yl substructure with 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide. While their therapeutic applications differ, their shared structural features and the emphasis on conformational analysis highlight the importance of understanding the three-dimensional structure of drug molecules for optimal activity and selectivity.
Compound Description: This compound and its methanesulfonic acid salt are highlighted for their potent inhibitory activity against Bcr-Abl kinase and its mutant forms []. The methanesulfonic acid salt, in particular, demonstrates high water solubility and promising therapeutic potential for treating Bcr-Abl-mediated oncological diseases [].
26. (R)-N-[5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib)* Compound Description: PHA739358 is a potent inhibitor of Aurora kinases, particularly Aurora A and Aurora B, and has shown promising antitumor activity [].* Relevance: PHA739358, similar to 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide, contains the 4-methylpiperazin-1-yl substructure. While their core structures differ, their shared moiety and biological activities highlight the importance of exploring various chemical scaffolds and substitutions around this pharmacophore for developing novel therapeutics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.